Aripiprazole
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of Aripiprazole involves multiple steps starting from 1-(2,3-dichlorophenyl)piperazine hydrochloride, which is condensed with 1,4-dibromobutane followed by a reaction with 7-hydroxy-3,4-dihydrocarbostyril. This synthesis pathway leads to aripiprazole with an overall yield of 45% to 77.5% depending on the specific methods and conditions applied. The process is deemed suitable for industrial production due to its economical and convenient approach, offering a viable method for large-scale manufacture of the drug (Zhu Yong-cha, 2010), (Z. Hui, 2006).
Molecular Structure Analysis
Aripiprazole's molecular structure, 7-[4-[4-(2,3-dichlorophenyl)-1-piperazinyl]butoxy]-3,4-dihydrocarbostyril, showcases its complexity and the pharmacophoric elements essential for its pharmacological activity. Its structure includes a piperazine ring linked to a butoxy chain and a dihydrocarbostyril moiety, critical for its interaction with dopamine D2 and serotonin receptors. The molecular structure and its conformers have been elucidated through X-ray crystallography, demonstrating the drug's ability to form hydrogen-bonded dimers and polymorphic forms under different crystallization conditions, which could influence its pharmacokinetics and pharmacodynamics properties (L. Tessler, I. Goldberg, 2006).
Chemical Reactions and Properties
Aripiprazole undergoes various chemical reactions, including etherification, sulfonylation, and substitution, which are crucial for its synthesis. These reactions highlight the chemical versatility and reactivity of its structural components, such as the piperazine ring and the dihydrocarbostyril moiety, enabling the formation of the active drug compound. The chemical stability and reactivity of aripiprazole are significant for its pharmaceutical development and efficacy as a medication.
Physical Properties Analysis
The physical properties of Aripiprazole, including its solubility, crystalline form, and thermal stability, are important for its formulation and therapeutic effectiveness. Studies have shown that aripiprazole exhibits polymorphism, leading to different crystalline forms that can affect its bioavailability and pharmacokinetics. The drug's thermal stability and solubility in various solvents are critical for the development of suitable pharmaceutical formulations that ensure optimal delivery and efficacy (A. Ayala et al., 2010).
Applications De Recherche Scientifique
1. Treatment of Schizophrenia or Schizoaffective Disorder
- Summary of Application : Aripiprazole is used in treating patients with Schizophrenia or Schizoaffective Disorder. It’s known as a “dopamine system stabilizer” exerting partial agonism at dopamine D2 and serotonin-5-HT1A receptors and antagonism at serotonin-5-HT2A receptors .
- Methods of Application : The treatment involves administering aripiprazole orally. The dose is increased rapidly to higher than 15 mg/day in 2 weeks or begins with doses higher than 15 mg/day .
- Results : The high-dose group showed significantly greater reductions in Positive and Negative Syndrome Scale (PANSS) total scores than the low-dose group . The high-dose group showed superior effects compared with the low-dose group in long-term studies (more than 8 weeks) .
2. Polymorphism and Dynamics of Aripiprazole
- Summary of Application : The polymorphism and dynamics of aripiprazole were studied, which depends strongly on thermal treatment .
- Methods of Application : The study involved X-ray diffraction (XRD), differential scanning calorimetry (DSC), polarizing optical microscopy (POM), and broadband dielectric spectroscopy (BDS) .
- Results : Different polymorphism is observed during slow and fast temperature changes. New crystal phases, which have not been identified yet, were observed during a slow process of cooling/heating .
3. Pharmaceutical Estimation of Aripiprazole
- Summary of Application : Aripiprazole is estimated in its medical preparation and biological matrices .
- Methods of Application : The most widely employed approaches in analysis outlined, such as spectrometric, liquid chromatographic processes, liquid chromatography-mass spectrometry, voltammetry, and gas chromatography (GC) .
- Results : The statistical data regarding the utility of these methods for estimation of aripiprazole is presented .
4. Maintenance Treatment of Bipolar Disorder
- Summary of Application : Aripiprazole is used in the maintenance treatment of bipolar disorder .
- Methods of Application : The treatment involves administering aripiprazole orally .
- Results : Aripiprazole has been found to be effective in the maintenance treatment of bipolar disorder .
5. Treatment of Major Depressive Disorder
- Summary of Application : Aripiprazole is used as an augmentation therapy for antidepressant-refractory depression . It’s found to achieve most of its efficacy at the lower range of its licensed dose (2–5 mg) in the acute treatment of major depression with inadequate response to initial antidepressant therapy .
- Methods of Application : The treatment involves administering aripiprazole orally .
- Results : The maximum target dose–efficacy curve showed an increase up to doses between 2 mg and 5 mg, and then a non-increasing trend through the higher licensed doses up to 20 mg .
6. Treatment of Autism Spectrum Disorder
- Summary of Application : Aripiprazole is used to help children and adolescents diagnosed with autistic disorder control behaviors such as aggression, temper tantrums, and frequent mood changes . It’s found to be effective in reducing irritability and hyperactivity .
- Methods of Application : The treatment involves administering aripiprazole orally .
- Results : Short-term studies found improved irritability, hyperactivity and stereotypy (i.e. repetitive behaviors) and inappropriate speech in children/adolescents with ASD taking aripiprazole as compared with placebo .
7. Treatment of Attention Deficit Disorder (ADD)
- Summary of Application : Aripiprazole has been used to treat adults with Attention Deficit Disorder (ADD) and symptoms of Restless Legs Syndrome (RLS). It’s suggested that both ADD and RLS may be caused by a lack of dopamine in the brain .
- Methods of Application : The treatment involves administering aripiprazole orally .
- Results : After 2 weeks of treatment with 3 mg/day of aripiprazole, the patient’s ADD symptoms showed significant improvement. The therapeutic effect was dramatic. The patient was able to complete tasks involving organization and sequential actions easily and without procrastination .
8. Treatment of Generalized Anxiety Disorder
- Summary of Application : Aripiprazole is used in the management of treatment-resistant generalized anxiety disorder. It’s suggested that the combined blockade of 5-HT2A receptors and 5-HT transporters may boost antidepressant and anxiolytic efficacy compared with blocking either site alone .
- Methods of Application : The treatment involves administering aripiprazole orally .
- Results : The literature indicates several potential medication classes and individual agents that can be used as augmentation strategies to treat residual symptoms when recommended therapy per clinical practice guidelines fails .
Safety And Hazards
Aripiprazole is not approved for use in older adults with dementia-related psychosis . People with depression or mental illness may have thoughts about suicide . Some young people may have increased suicidal thoughts when first starting a medicine to treat depression . Aripiprazole may cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, teratogenic effects .
Orientations Futures
More studies are needed to detect the influence of gene variations on the pharmacokinetics and pharmacodynamics of new-generation antipsychotics . This type of research could increase the ability of clinicians to predict favorable responses to specific antipsychotics and to improve the tolerability of the treatment regimen in patients with severe psychiatric disorders .
Propriétés
IUPAC Name |
7-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27Cl2N3O2/c24-19-4-3-5-21(23(19)25)28-13-11-27(12-14-28)10-1-2-15-30-18-8-6-17-7-9-22(29)26-20(17)16-18/h3-6,8,16H,1-2,7,9-15H2,(H,26,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEUORZQYGODEFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=CC(=C2)OCCCCN3CCN(CC3)C4=C(C(=CC=C4)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27Cl2N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3046083 | |
Record name | Aripiprazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3046083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
448.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Aripiprazole | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0005042 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
139.0-139.5 °C | |
Record name | ARIPIPRAZOLE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7320 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4), 0.00001% | |
Record name | SID49666418 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Record name | Aripiprazole | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01238 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
The antipsychotic action of aripiprazole is likely due to the agonism of D2 and 5-HT1A receptors though the exact mechanism has not been defined. Some adverse effects may be due to action on other receptors. For example, orthostatic hypotension may be explained by antagonism of the adrenergic alpha1 receptors., The exact mechanism of antipsychotic action of aripiprazole has not been fully elucidated but, like that of other atypical antipsychotic agents (e.g.,olanzipine, risperidone, ziprasidon), may involve the drug's activity at dopamine D2 and serotonin type (5-HT1A) and type 2 (5-HT2A) receptors. However, aripiprazole appears to differ from other atypical antipsychotic agents because the drug demonstrates partial agonist activity at D2 and 5-HT1A receptors and antagonist activity at 5-HT2A receptors. Antagonism at other receptors (e.g., alpha1-adrenergic receptors, histamine H1 receptors) may contribute to other therapeutic and adverse effects (e.g., orthostatic hypotension, somnolence) observed with aripiprazole., ...Aripiprazole exhibits typical antagonism at dopamine (D2) receptors in the mesolimbic pathway, as well as having unique partial agonist activity at D2 receptors in the mesocortical pathway. As exemplified by other atypical antipsychotics, it displays strong 5-HT(2a) receptor antagonism and is similar to ziprasidone in also having agonistic activity at the 5-HT(1a) receptor. Among the atypical antipsychotics, aripiprazole displays the lowest affinity for alpha(1)adrenergic (alpha(1)), histamine (H1) and muscarinic (M1) receptors. This combination of effects may be responsible for its efficacy in positive and negative symptoms of schizophrenia and in bipolar disorder. ...Other early data suggest that aripiprazole may induce reductions in plasma prolactin, as well as in plasma glucose and lipid profiles ... | |
Record name | Aripiprazole | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01238 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | ARIPIPRAZOLE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7320 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Aripiprazole | |
Color/Form |
Colorless, flake crystals from ethanol | |
CAS RN |
129722-12-9, 851220-85-4 | |
Record name | Aripiprazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=129722-12-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Aripiprazole [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129722129 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Aripiprazole | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01238 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Aripiprazole | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759266 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Aripiprazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3046083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2(1H)-Quinolinone, 7-[4-[4-(2,3-dichlorophenyl)-1-piperazinyl]butoxy]-3,4-dihydro | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.532 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 7-[4-[4-(2,3-dichlorophenyl)-1-piperazinyl]butoxy]-3,4-dihydrocarbostyril | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ARIPIPRAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82VFR53I78 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | ARIPIPRAZOLE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7320 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Aripiprazole | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0005042 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
137-140 | |
Record name | Aripiprazole | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01238 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.